2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, dimethoxy groups, and a sulfanyl-acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the dimethoxy groups. The sulfanyl-acetamide linkage is then formed through a series of reactions involving thiol and acetamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinazolines .
Scientific Research Applications
2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The dimethoxy groups and sulfanyl-acetamide linkage contribute to the compound’s overall reactivity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid
- 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Uniqueness
2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-N-(prop-2-en-1-yl)acetamide stands out due to its unique combination of functional groups and structural features. The presence of the sulfanyl-acetamide linkage and the prop-2-en-1-yl group provides distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H19N3O4S/c1-4-5-17-15(20)9-24-8-14-18-11-7-13(23-3)12(22-2)6-10(11)16(21)19-14/h4,6-7H,1,5,8-9H2,2-3H3,(H,17,20)(H,18,19,21) |
InChI Key |
RXGUMHDHCIJJLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC=C)OC |
Origin of Product |
United States |
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